5-chloro-N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methylpyrimidin-2-amine
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Overview
Description
5-chloro-N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methylpyrimidin-2-amine is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur
Mechanism of Action
Target of Action
1,2,4-Triazoles and their derivatives are known to interact with a variety of enzymes and receptors in the biological system . They show versatile biological activities and are present as a central structural component in a number of drug classes .
Mode of Action
The mode of action of 1,2,4-triazoles depends on their specific structure and the type of biological target they interact with. They are capable of forming hydrogen bonds with their targets due to their hydrogen bond accepting and donating characteristics .
Biochemical Pathways
The affected biochemical pathways would depend on the specific targets of the compound. 1,2,4-Triazoles have been found to have diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors, and antitubercular agents .
Pharmacokinetics
The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of 1,2,4-triazoles would depend on their specific chemical structure. In silico pharmacokinetic and molecular modeling studies have been conducted for these compounds .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For example, some 1,2,4-triazoles have been found to exhibit cytotoxic activities against certain types of cancer cells .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 1,2,4-triazoles .
Preparation Methods
The synthesis of 5-chloro-N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methylpyrimidin-2-amine involves multiple steps, typically starting with the preparation of the triazolopyridazine core. This can be achieved through the cyclization of appropriate precursors under specific conditions. For instance, the acid-catalyzed cyclization of hydrazinyl-thiadiazine with ortho esters can be used to form the triazole ring .
Chemical Reactions Analysis
5-chloro-N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methylpyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Coupling Reactions: Reactions such as Suzuki–Miyaura coupling can be used to introduce various substituents.
Scientific Research Applications
This compound has significant potential in various fields of scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound’s structure allows it to interact with biological targets, making it a candidate for drug discovery and development.
Industry: It can be used in the development of new materials with specific properties, such as catalysts or sensors.
Comparison with Similar Compounds
Similar compounds include other triazolopyridazine derivatives, such as:
1,2,4-triazolo[3,4-b][1,3,4]thiadiazines: Known for their diverse pharmacological activities, including anticancer and antimicrobial properties.
5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazines: These compounds are also explored for their medicinal chemistry applications.
Properties
IUPAC Name |
5-chloro-N-[1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-N-methylpyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN8/c1-24(17-19-7-12(18)8-20-17)13-9-25(10-13)15-6-5-14-21-22-16(26(14)23-15)11-3-2-4-11/h5-8,11,13H,2-4,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCMBGTLSICABDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CN(C1)C2=NN3C(=NN=C3C4CCC4)C=C2)C5=NC=C(C=N5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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